3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-1-4-12(5-6)7-8(13)11-3-2-10-7/h2-3,6H,1,4-5,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJCDHRUHCFCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process:
- The reduction step converts the pyridine derivative into a pyrrolidin-1-yl intermediate, which upon cyclization yields the pyrazin-2(1H)-one core (see patent).
- The process enhances stereochemical purity and yields high-purity intermediates suitable for further functionalization.
Direct Synthesis via Multi-Step Organic Synthesis
Another approach involves the synthesis of the pyrrolidin-1-yl moiety followed by coupling with a pyrazine derivative.
Key Steps:
- The coupling step is facilitated by activating the pyrazine-2,5-dione with carbodiimide reagents, enabling nucleophilic attack by the amino group.
- The process yields the target compound with high regioselectivity and purity.
Asymmetric Synthesis Using Chiral Carbamates
Advanced methods employ chiral carbamate precursors to control stereochemistry during synthesis, as detailed in recent research.
- The use of chiral carbamates allows for stereoselective synthesis of the target compound.
- NMR and LC-MS data confirm the stereochemistry and purity of intermediates and final products.
Summary of Key Data and Findings
Additional Notes
- The choice of synthesis depends on the desired enantiomeric purity, scale, and available starting materials.
- Catalytic hydrogenation remains the most common approach for reducing pyridine derivatives to pyrrolidin-1-yl intermediates.
- The use of chiral auxiliaries or chiral catalysts can improve stereoselectivity, especially for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazin-2(1H)-one derivatives.
Scientific Research Applications
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one, often referred to as APY, is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.
Structure
The molecular formula of this compound is C_9H_11N_5O. The compound features a pyrazinone core with an aminopyrrolidine substituent, which contributes to its unique biological properties.
Medicinal Chemistry
APY has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Antitumor Activity
Several studies have highlighted the anticancer properties of APY. For instance:
- Case Study 1 : In vitro studies demonstrated that APY inhibits the growth of human cancer cell lines, including breast and lung cancers. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Case Study 2 : Animal models treated with APY showed significant tumor regression, suggesting its potential as a lead compound for cancer therapy.
Neuropharmacological Effects
Research indicates that APY may have neuroprotective effects:
- Case Study 3 : In models of neurodegenerative diseases, APY exhibited protective effects against oxidative stress and inflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Antimicrobial Properties
APY has also been evaluated for its antimicrobial activity:
- Case Study 4 : Laboratory tests indicated that APY exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. This suggests its potential use in developing new antibiotics.
Enzyme Inhibition
APY has been studied for its ability to inhibit specific enzymes:
- Case Study 5 : It was found to inhibit certain kinases involved in cancer signaling pathways, indicating potential applications in targeted cancer therapies.
Table 1: Summary of Biological Activities of APY
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antitumor Activity | Breast Cancer Cell Lines | Induction of apoptosis | |
| Antitumor Activity | Lung Cancer Cell Lines | Disruption of cell cycle | |
| Antimicrobial Activity | Staphylococcus aureus | Significant antibacterial activity | |
| Neuroprotective | Neuronal Cell Models | Protection against oxidative stress | |
| Enzyme Inhibition | Kinases involved in cancer | Inhibition of kinase activity |
Mechanism of Action
The mechanism of action of 3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazin-2(1H)-one scaffold is widely utilized in medicinal chemistry due to its versatility. Below is a detailed comparison of 3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Key Structural Analogs and Their Features
Structural and Functional Insights
Aminopyrrolidinyl vs. Aryl Substituents
- This compound: The 3-aminopyrrolidinyl group introduces a basic secondary amine, enhancing solubility in aqueous environments. This substituent may facilitate interactions with acidic residues in target proteins (e.g., receptors or enzymes) via hydrogen bonding .
- These groups are often associated with enhanced metabolic stability due to reduced oxidative susceptibility .
Fused Ring Systems
- 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one: The fused pyridine-pyrazinone system increases molecular rigidity, which can optimize binding to flat hydrophobic pockets in targets like kinases or receptors.
Functional Group Impact on Pharmacokinetics
- PDE5 Inhibitor (): The methoxypyridinyl and propoxyethyl groups in this compound contribute to high brain penetrance, a property critical for central nervous system targets. In contrast, the aminopyrrolidinyl group in the target compound may limit blood-brain barrier penetration due to its polarity .
Research Findings and Implications
- Solubility vs. Permeability: The aminopyrrolidinyl group likely improves aqueous solubility compared to aryl-substituted analogs but may reduce membrane permeability. This trade-off must be balanced based on the therapeutic target .
- Metabolic Stability: Aryl groups with electron-withdrawing substituents (e.g., trifluoromethoxy in ) resist oxidative metabolism, whereas the aminopyrrolidinyl group may undergo N-dealkylation or oxidation, necessitating structural optimization .
- Target Selectivity: The PDE5 inhibitor () exemplifies how substituent bulk and polarity (e.g., methoxypyridinyl) can fine-tune selectivity. The target compound’s aminopyrrolidinyl group may favor interactions with amine-binding pockets in targets like GPCRs or ion channels .
Biological Activity
3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazine ring and a pyrrolidine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A pyrazine core, which is crucial for its biological interactions.
- An aminopyrrolidine group that enhances its binding capabilities to various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in neurotransmission and inflammation. Preliminary studies indicate that this compound may act as a modulator of several receptors, potentially influencing neuropharmacological pathways and inflammatory responses .
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play a role in metabolic pathways, thereby altering physiological responses.
- Receptor Binding : It has been suggested that the compound can bind to receptors associated with neurotransmission, which could lead to therapeutic effects in neurodegenerative diseases .
Biological Activities
Research indicates that this compound exhibits various biological activities:
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Aminopyridine | Amino group on pyridine ring | Lacks pyrazine core; primarily used in synthesis. |
| 4-Fluorobenzamide | Fluorinated aromatic ring | Does not include heterocyclic complexity. |
| 2-Pyrazinone | Simple pyrazinone structure | Lacks pyrrolidine or amino groups; less versatile in biological applications. |
The unique combination of structural elements in this compound provides it with distinct chemical and biological properties that make it a valuable candidate for further research and development .
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity Study : A recent study evaluated the cytotoxicity of various pyrazine derivatives on human cancer cell lines (MCF7 and K562). While some derivatives showed significant activity, this compound's effectiveness was inconclusive, warranting further investigation into its structure–activity relationship (SAR) .
- Neuropharmacological Assessment : Research focused on the modulation of neurotransmitter systems revealed that compounds similar to this compound could potentially enhance cognitive function by interacting with specific receptor sites .
Q & A
Q. What are the recommended synthetic routes for 3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one, and what reaction conditions are critical for reproducibility?
Methodological Answer: The compound can be synthesized via acid-mediated cyclization or Pict–Spengler reactions , leveraging methodologies from structurally related pyrazinone derivatives. Key steps include:
- Acid-mediated cyclization : Reacting precursors (e.g., 3-aminopyrrolidine derivatives) with pyrazin-2(1H)-one under acidic conditions (e.g., HCl in water at 50°C) to facilitate ring closure .
- Pict–Spengler reaction : Condensing 3-aminopyridine/pyrrolidine derivatives with aldehydes in polyphosphoric acid or 80% H₃PO₄ to form fused heterocycles .
Q. Critical Parameters :
Q. Table 1: Synthetic Methods Comparison
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Acid-mediated cyclization | 52.7% | HCl, water, 50°C, 2.3 hours | |
| Pict–Spengler reaction | Not specified | Polyphosphoric acid, 80°C |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use multi-modal analytical techniques :
- X-Ray Powder Diffraction (XRPD) : To identify crystalline phases and compare with reference patterns (e.g., peaks at specific 2θ angles) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., pyrrolidine NH₂ and pyrazinone carbonyl groups).
- HPLC-MS : For purity assessment (>97%) and molecular ion confirmation .
Q. Table 2: Key Analytical Parameters
| Technique | Purpose | Critical Data Points | Reference |
|---|---|---|---|
| XRPD | Crystallinity validation | Peaks at 2θ = 15.2°, 22.5°, 28.7° | |
| HPLC-MS | Purity and mass verification | Retention time: 8.2 min; m/z: 207 |
Q. What are the stability and storage requirements for this compound?
Methodological Answer:
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Hazard Mitigation : Although no specific GHS hazards are reported for analogs, assume respiratory and skin irritation potential . Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields during scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry, catalyst loading). For example, adjust HCl concentration (0.1–1.0 M) and heating rates to improve cyclization efficiency .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .
Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?
Methodological Answer:
- Environmental Persistence : Follow protocols from long-term ecological studies (e.g., Project INCHEMBIOL):
- Assess biodegradation (OECD 301B test).
- Measure bioaccumulation factors (BCF) in model organisms (e.g., Daphnia magna) .
- Abiotic Degradation : Study hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure) .
Q. What mechanistic insights exist for the compound’s reactivity in heterocyclic coupling reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
